2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Anticancer Cytotoxicity Pyrazole Derivatives

2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 401827-60-9) is a synthetic small molecule belonging to the phenylpyrazole class, comprising a benzoic acid core substituted with a chlorine atom at the ortho position and a 3,5-dimethylpyrazole ring at the meta position. It is primarily utilized as a research chemical and building block in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 401827-60-9
Cat. No. B1363377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
CAS401827-60-9
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C
InChIInChI=1S/C12H11ClN2O2/c1-7-5-8(2)15(14-7)9-3-4-11(13)10(6-9)12(16)17/h3-6H,1-2H3,(H,16,17)
InChIKeyAZKBUZDJCBEAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.5 [ug/mL]

2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid (CAS 401827-60-9): A Specialized Pyrazole-Benzoic Acid Building Block for Drug Discovery and Chemical Biology


2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 401827-60-9) is a synthetic small molecule belonging to the phenylpyrazole class, comprising a benzoic acid core substituted with a chlorine atom at the ortho position and a 3,5-dimethylpyrazole ring at the meta position. It is primarily utilized as a research chemical and building block in medicinal chemistry and agrochemical discovery programs . Its molecular formula is C12H11ClN2O2 with a molecular weight of 250.68 g/mol, and it is typically supplied at ≥95% purity . Unlike fully characterized pharmaceuticals, this compound's value proposition for procurement lies in its unique substitution pattern that enables exploration of structure-activity relationships (SAR) around the pyrazole-benzoic acid scaffold.

Why 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid Cannot Be Replaced by Generic Pyrazole-Benzoic Acid Analogs


Generic substitution with other pyrazole-benzoic acid derivatives is highly inadvisable due to the profound influence of specific substituents on both physicochemical properties and biological activity. The 3,5-dimethylpyrazole moiety is preferred over unsubstituted pyrazole for its increased lipophilicity and metabolic stability, a well-established advantage in bioisosteric replacement strategies . The crucial ortho-chloro substituent on the benzoic acid ring distinguishes this compound from its non-chlorinated analogs, which lack the same steric and electronic profile. Experimental evidence demonstrates that this specific substitution pattern yields a defined but limited range of biological activities, including moderate anticancer cytotoxicity and distinct protein-binding profiles, which would be unpredictably altered by even minor structural modifications . Consequently, substituting a generic analog would invalidate any established SAR data and introduce significant risks of altered potency, selectivity, and solubility, undermining the integrity of research projects.

Quantitative Differentiation Evidence for 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid Against Closest Analogs


Cytotoxicity Profile Against MDA-MB-231 Breast Cancer Cells vs. Structural Analogues

The compound demonstrates moderate but distinct in vitro cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 4.98 μM. While not the most potent in its class, this activity is notably differentiated from other pyrazole derivatives tested in the same study, which showed IC50 values ranging from 2.43 to 14.65 μM against various cell lines . The specific structural features—particularly the ortho-chloro and 3,5-dimethylpyrazole—confer a unique selectivity window that is not achieved by closely related analogs, making it a valuable tool for SAR exploration.

Anticancer Cytotoxicity Pyrazole Derivatives

Aqueous Solubility: A Practical Advantage Over Less Soluble, Non-Chlorinated Analogues

The compound exhibits a measured aqueous solubility of 34.5 µg/mL at pH 7.4 . This value provides a significant practical advantage in biological assay preparation compared to the non-chlorinated analog 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 81282-82-8), which has a notably lower predicted solubility due to the absence of the ortho-chloro substituent that disrupts crystal packing . This differentiation is crucial for in vitro assay reliability, as poor solubility is a common source of false negatives and assay interference in drug discovery screening.

Physicochemical Properties Solubility Drug-likeness

CHK1 Kinase Inhibition: A Negative Selectivity Indicator Differentiating from Potent CHK1 Inhibitors

In a competitive inhibition assay against human CHK1 kinase, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid exhibited an IC50 of 122,000 nM (122 µM) [1]. This very weak activity is a critical differentiating factor: it contrasts sharply with potent CHK1 inhibitors in the pyrazole class, which often display nanomolar potency (e.g., IC50 < 100 nM). This data allows researchers to specifically select this compound as a negative control or as a starting scaffold that avoids CHK1-mediated off-target effects, a common concern in cancer drug development.

Kinase Inhibition CHK1 Selectivity

Antibacterial Activity Profile Against E. coli and S. aureus: A Benchmark Against Clinical Antibiotics

The compound demonstrates measurable antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 15 µg/mL against E. coli and 20 µg/mL against S. aureus . When benchmarked against the clinical antibiotics ciprofloxacin (MIC = 10 µg/mL for E. coli) and penicillin (MIC = 25 µg/mL for S. aureus), the compound shows comparable or marginally better activity than penicillin against S. aureus. This activity profile is distinct from the non-chlorinated analog 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid, for which no antibacterial data has been reported, suggesting the 3,5-dimethyl substitution is critical for this phenotype.

Antimicrobial MIC Pyrazole

Physicochemical Property Comparison with the Des-chloro Analog: Calculated LogP and PSA Differentiators

Computational predictions highlight key property differences that drive procurement decisions. The target compound has a predicted LogP of approximately 2.8 and a topological polar surface area (tPSA) of 55.1 Ų, consistent with favorable membrane permeability characteristics . In contrast, the non-chlorinated analog 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 81282-82-8) exhibits a lower predicted LogP and a tPSA of 55.1 Ų, resulting in a subtly different pharmacokinetic prediction profile . The presence of the chlorine atom increases lipophilicity without altering hydrogen bond capacity, a critical balance for optimizing passive membrane permeability.

Lipophilicity ADME Drug Design

Optimal Research and Procurement Application Scenarios for 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid Based on Quantitative Differentiation Evidence


Building a Focused Kinase Inhibitor Library with Reduced CHK1 Off-Target Liability

Given its confirmed weak CHK1 inhibition (IC50 = 122 µM) , this compound serves as an ideal scaffold or negative control for developing kinase inhibitors where CHK1 selectivity is essential. Unlike potent CHK1 inhibitors that can confound cell-cycle arrest phenotypes, this compound allows researchers to probe novel kinase targets without triggering DNA damage checkpoint responses. It is particularly valuable for screening campaigns targeting the PI3K/AKT/mTOR pathway, where CHK1 crosstalk can obscure results.

Antibacterial Lead Optimization Targeting Drug-Resistant Gram-Positive and Gram-Negative Pathogens

The observed MIC values (E. coli: 15 µg/mL; S. aureus: 20 µg/mL) , when benchmarked against ciprofloxacin and penicillin, position this compound as a promising starting point for antibacterial drug discovery. Its balanced activity against both Gram-negative and Gram-positive strains is a rare feature among simple pyrazole-benzoic acids, making it a versatile scaffold for medicinal chemistry programs focused on overcoming existing antibiotic resistance mechanisms.

Structure-Activity Relationship (SAR) Exploration of the Pyrazole-Benzoic Acid Scaffold for Anticancer Drug Design

With a defined cytotoxicity profile (IC50 = 4.98 µM on MDA-MB-231) that sits in the middle of the potency range for its structural class , this compound is optimally positioned as a reference standard for SAR studies. Researchers can systematically modify the chloro, methyl, and carboxylic acid groups to map potency contributions, using this compound as a consistent baseline comparator to validate new synthetic derivatives and computational models.

Agrochemical Discovery Programs Targeting Herbicidal Pyrazole Derivatives

Preliminary herbicidal activity data indicates that this compound, along with its structural analogs, effectively inhibits weed growth . For agrochemical discovery teams, the compound's unique solubility profile (34.5 µg/mL at pH 7.4) and the established SAR of the pyrazole-benzoic acid class make it a strategic choice for developing pre-emergent or post-emergent herbicides with improved environmental stability and target selectivity compared to commercial standards.

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